tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Chemical Structure and Properties
The compound tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1707602-35-4) is a spirocyclic oxindole derivative with a molecular formula of C₁₇H₂₁ClN₂O₃ and molecular weight 336.81 g/mol . Its structure features a chlorine substituent at position 4 of the indoline ring, a 2-oxo group, and a tert-butyl carbamate protecting the piperidine nitrogen. This compound is typically stored at 2–8°C under dry conditions to ensure stability .
For example, Teng et al. (2006) reported the use of tert-butyl groups as protective moieties in similar spiro[indoline-3,4'-piperidine] systems, employing reagents like trifluoroacetic acid and toluene/acetonitrile solvents .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFQZJQIAVTVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110624 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-35-4 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: Ethyl 2-oxindoline-5-carboxylate is treated with sodium hydride and dichloroethylamine hydrochloride in dimethylformamide to form the spirocyclic oxindole intermediate.
Demethylation: The resulting spirocyclic oxindole is then demethylated using Raney nickel in ethanol to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium azide or potassium cyanide.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to a wide range of receptors, influencing various biological pathways. For example, it can act as an antagonist to neurokinin and oxytocin receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorine Substitution
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 2103402-31-7)
- Molecular Formula : Identical to the target compound (C₁₇H₂₁ClN₂O₃).
- Key Differences: Chlorine at position 5 instead of 3.
- Applications : Priced at ¥96/100 mg (97% purity), it is more cost-effective than other analogs, suggesting easier synthesis .
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1445603-41-7)
- Similarity : 0.96 structural similarity to the target compound .
- Impact of Substituent Position : The 6-chloro derivative may exhibit distinct steric and electronic effects compared to the 4- and 5-chloro isomers, influencing reactivity in cross-coupling reactions .
tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Functional Group Variations
tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 2251053-55-9)
- Molecular Formula : C₁₈H₂₄N₂O₄ (MW: 332.39).
- Key Difference : Methoxy group replaces chlorine at position 4.
- Electronic Effects : The electron-donating methoxy group may enhance solubility but reduce electrophilic reactivity compared to chloro analogs .
tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1779125-91-5)
- Molecular Formula : C₁₇H₂₁BrN₂O₃ (MW: 381.26).
- Properties : Higher molecular weight and predicted boiling point (510.1°C ) due to bromine’s larger atomic radius. Bromine’s polarizability may improve binding affinity in drug discovery .
tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
Non-Oxo Analogs
tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1093956-90-1)
- Key Difference : Lacks the 2-oxo group.
Biological Activity
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole compound that has recently attracted attention for its potential biological activities. This compound is characterized by its unique spiro structure, where two rings are interconnected, which may contribute to its diverse biological effects.
- Molecular Formula : C17H21ClN2O3
- Molecular Weight : 336.81 g/mol
- CAS Number : 1707602-35-4
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It has shown effectiveness against various cancer cell lines, contributing to cell cycle arrest and apoptosis in cancer cells.
- Neurokinin Antagonism : Preliminary studies suggest that this compound may act as a neurokinin antagonist, which could have implications for treating conditions related to neurokinin signaling.
- Growth Hormone Secretagogue : There is evidence to suggest that it may function as a growth hormone secretagogue, potentially influencing growth and metabolic processes.
The biological activities of this compound are likely mediated through various mechanisms:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at different phases (G1 and G2/M), which is critical for its anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the efficacy of this compound against human breast cancer cells (MCF7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 5.7 μM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased rates of programmed cell death .
Q & A
Q. What are the common synthetic routes and purification methods for tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate?
The synthesis typically involves multi-step reactions starting with substituted indoline or piperidine precursors. For example:
- Boc protection : A tert-butyloxycarbonyl (Boc) group is introduced to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Spirocyclization : Formation of the spiro center may involve condensation reactions, such as coupling indoline-2-one derivatives with activated piperidine intermediates. Evidence suggests the use of Pd-catalyzed cross-coupling or acid-mediated cyclization .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol is standard. For chiral separation, chiral stationary phases or recrystallization may be required .
Q. How is the structural identity of this compound confirmed in academic research?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the spirocyclic structure and substituents (e.g., chloro, oxo, and Boc groups). For example, the Boc tert-butyl protons appear as a singlet at ~1.4 ppm, while the indoline aromatic protons resonate between 6.5–7.5 ppm .
- Mass spectrometry : High-resolution ESI-MS or GC-MS validates the molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : Used to resolve stereochemistry and confirm spirocyclic geometry when single crystals are obtained .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is recommended if dust/aerosols form .
- Storage : Store at 2–8°C in a dry, inert environment to prevent decomposition. Avoid contact with strong oxidizers .
- Spill management : Use absorbent materials (e.g., vermiculite) and avoid generating dust. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis?
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-Boc-piperidine derivatives) to control spirocenter configuration .
- Dynamic resolution : Employ kinetic resolution via chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps .
- Analytical validation : Circular dichroism (CD) or chiral HPLC confirms enantiopurity, with retention times compared to known standards .
Q. What strategies mitigate regioselectivity issues in functionalizing the indoline or piperidine moieties?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution or cross-coupling reactions. For example, a boronate group at the 5-position of indoline directs palladium-catalyzed coupling to specific sites .
- Protection/deprotection : Use acid-labile groups (e.g., Boc) to shield reactive amines during halogenation or oxidation steps .
Q. How are conflicting spectral data resolved during structural elucidation?
- Multi-technique correlation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks. For example, HMBC correlations between the Boc carbonyl carbon and adjacent protons confirm its position .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What methodologies assess the biological activity of derivatives of this compound?
- Kinase inhibition assays : Screen against recombinant kinases (e.g., HDAC6) using fluorescence polarization or radiometric assays. IC values are derived from dose-response curves .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
Q. How does the stability of this compound vary under different experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For example, Boc-protected spiro compounds are stable up to 150°C in inert atmospheres .
- pH sensitivity : Hydrolytic stability is tested in buffered solutions (pH 1–13). The Boc group is prone to cleavage under acidic conditions (pH < 3) .
Q. Can computational modeling predict reactivity or binding affinity for this compound?
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
- LogP measurements : Compare octanol/water partition coefficients via shake-flask or HPLC methods. Chloro substitution increases lipophilicity by ~0.5 log units .
- Solubility screening : Use nephelometry in DMSO/PBS buffers. Polar substituents (e.g., methoxy) enhance aqueous solubility but reduce membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
